
(2,4-Dibromo-4,4-difluorobutyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,4-Dibromo-4,4-difluorobutyl)benzene is an organic compound characterized by the presence of a benzene ring substituted with two bromine atoms and two fluorine atoms on a butyl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dibromo-4,4-difluorobutyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of a difluorobutylbenzene precursor using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) bromide to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reagent concentration, optimizing the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(2,4-Dibromo-4,4-difluorobutyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles such as hydroxide or amine groups.
Oxidation Reactions: The benzylic position of the compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated product.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or ammonia in polar solvents like water or ethanol are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of hydroxyl or amino derivatives.
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of hydrogenated benzene derivatives.
Applications De Recherche Scientifique
(2,4-Dibromo-4,4-difluorobutyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (2,4-Dibromo-4,4-difluorobutyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution and nucleophilic substitution reactions. The presence of bromine and fluorine atoms enhances the compound’s reactivity, allowing it to form stable intermediates and products. The molecular pathways involved include the formation of resonance-stabilized carbocations and the subsequent nucleophilic attack by various reagents .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2-Dibromo-4,5-difluorobenzene
- 1,4-Dibromo-2-methylbenzene
- 2,4-Dibromo-1,3,5-trimethylbenzene
Uniqueness
(2,4-Dibromo-4,4-difluorobutyl)benzene is unique due to the specific arrangement of bromine and fluorine atoms on the butyl side chain, which imparts distinct chemical properties
Propriétés
Numéro CAS |
122093-64-5 |
|---|---|
Formule moléculaire |
C10H10Br2F2 |
Poids moléculaire |
327.99 g/mol |
Nom IUPAC |
(2,4-dibromo-4,4-difluorobutyl)benzene |
InChI |
InChI=1S/C10H10Br2F2/c11-9(7-10(12,13)14)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
Clé InChI |
YTENIPPCVXQICR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(CC(F)(F)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



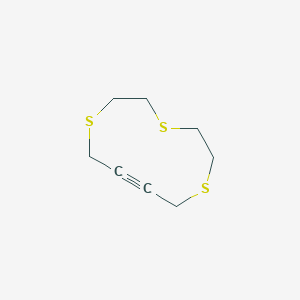
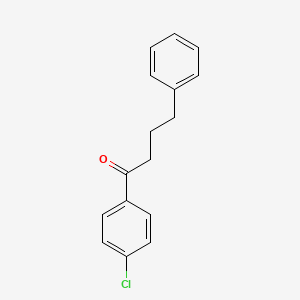
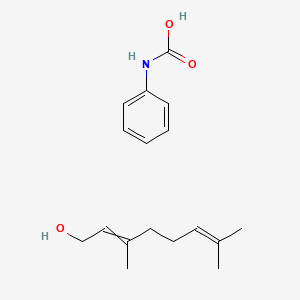

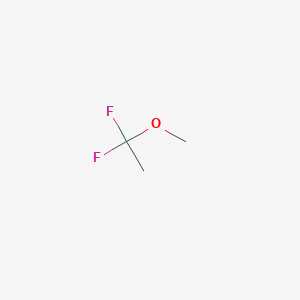

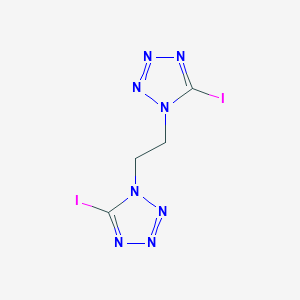
![7-Methoxy-9-oxo-9h-indeno[1,2-b]pyrazine-2,3-dicarbonitrile](/img/structure/B14283826.png)
![(NE)-N-[(2E)-2-hydroxyimino-1,2-bis(1H-pyrrol-2-yl)ethylidene]hydroxylamine](/img/structure/B14283828.png)
![12H-[1]Benzopyrano[2,3-b]quinolin-12-one](/img/structure/B14283832.png)
![3-{4-[3-(2-Hydroxyphenyl)-3-oxoprop-1-en-1-yl]phenyl}prop-2-enoic acid](/img/structure/B14283839.png)

![4,4'-([2,2'-Bithiophene]-5,5'-diyl)bis(2,6-di-tert-butylphenol)](/img/structure/B14283855.png)
